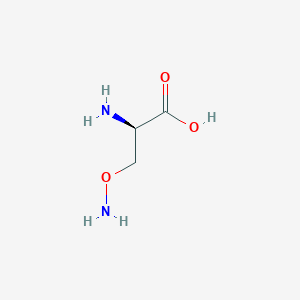

o-Amino-d-serine

Description

Historical Context of D-Amino Acid Discovery in Mammals

For a long time, it was believed that D-amino acids were not present in mammals. nih.gov The discovery of D-amino acids in mammals was a surprising turn of events, challenging the long-held belief that life was exclusively built from L-amino acids. nih.gov While L-amino acids are the fundamental building blocks of proteins, evidence for the existence and physiological roles of D-amino acids in higher organisms has been accumulating. jst.go.jp The first free D-amino acid to be discovered in animals was D-alanine, found in the blood of milkweed bugs in 1950. researchgate.net The presence of D-amino acids in mammalian tissues was first reported by Auclair and Patton in 1950, who identified them in the blood of insects and mollusks. wikipedia.org

Subsequent technological advancements and improvements in analytical instruments have enabled studies that now indicate significant amounts of D-amino acids are present in mammals. nih.gov Among these, D-serine and D-aspartate are the most abundant. nih.gov D-serine was initially thought to exist only in bacteria, but it was the second D-amino acid discovered to naturally exist in humans, where it functions as a signaling molecule in the brain. wikipedia.org This discovery came shortly after the identification of D-aspartate. wikipedia.org The mammalian brain, in particular, contains unusually high levels of D-serine. nih.gov

Stereochemical Significance of D- and L-Amino Acids

Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they can exist in two mirror-image forms that are not superimposable. libretexts.orgjpt.com These two forms are known as enantiomers and are designated as D- and L-amino acids. jpt.com This "handedness" is a fundamental concept in biochemistry. jpt.com The distinction between D- and L-amino acids is based on the spatial arrangement of the four different groups attached to the alpha-carbon (the chiral center). frontiersin.org

The D/L system for naming enantiomers predates the (R,S) system and is commonly used for amino acids and sugars. masterorganicchemistry.com In a Fischer projection, if the amino group on the chiral carbon is on the right, it is a D-amino acid, and if it is on the left, it is an L-amino acid. libretexts.org

Living organisms demonstrate a high degree of stereoselectivity. Proteins in all known life forms are synthesized almost exclusively from L-amino acids. libretexts.orgfrontiersin.org This homochirality is a key feature of biochemistry. Enzymes, for instance, are highly specific and typically only recognize and process one enantiomer of a substrate. jpt.com The incorporation of D-amino acids into peptides can make them resistant to degradation by proteases, which are adapted to cleave peptide bonds between L-amino acids. frontiersin.org

| Feature | L-Amino Acids | D-Amino Acids |

| Prevalence in Proteins | Predominant form in proteins of all living organisms. libretexts.org | Rarely found in ribosomally synthesized proteins. wikipedia.org |

| Biological Roles | Building blocks of proteins. frontiersin.org | Diverse roles including neurotransmission and bacterial cell wall structure. wikipedia.orgfrontiersin.org |

| Stereochemistry | Amino group on the left in Fischer projections. libretexts.org | Amino group on the right in Fischer projections. libretexts.org |

General Occurrence and Distribution of D-Serine Across Life Domains

In mammals, D-serine is notably concentrated in the brain. nih.govnih.gov The cerebrum contains the highest levels of D-serine, which is heterogeneously distributed. nih.gov High concentrations are found in the forebrain, particularly in the cerebral cortex, hippocampus, and basal ganglia. nih.govresearchgate.net In contrast, the cerebellum and brainstem have significantly lower levels. jst.go.jpresearchgate.net Beyond the central nervous system, D-serine also plays a signaling role in peripheral tissues such as cartilage and the kidneys. wikipedia.org D-serine has also been detected in human urine. wikipedia.org

The distribution of D-serine in the brain is regulated by the enzymes responsible for its synthesis and degradation. jst.go.jp Serine racemase (SR) synthesizes D-serine from L-serine, while D-amino acid oxidase (DAAO) degrades it. nih.govresearchgate.net The high levels of D-serine in the forebrain are attributed to the activity of serine racemase and a deficiency of D-amino acid oxidase in this region. researchgate.net

Bacteria have a significant capacity to produce a wide variety of D-amino acids. jst.go.jp D-amino acids are fundamental components of the peptidoglycan layer of bacterial cell walls, providing structural integrity and resistance to many proteases. frontiersin.org While D-alanine and D-glutamate are the most common, some bacteria incorporate other D-amino acids, such as D-serine in vancomycin-resistant Staphylococcus aureus. jst.go.jp

Extracellular D-amino acids released by bacteria can also regulate processes such as biofilm formation and spore germination. wikipedia.org Furthermore, the gut microbiota can influence the D-serine metabolism of the host. frontiersin.org

Compared to bacteria, archaea and eukaryotes are thought to synthesize a more limited range of D-amino acids, primarily D-serine and D-aspartate. jst.go.jp D-amino acids are not typically components of archaeal or eukaryotic cell walls. jst.go.jp

Studies have identified D-serine in some species of archaea. For instance, high concentrations of free D-serine have been found in Pyrobaculum islandicum and Halobacterium salinarium. nih.gov In other eukaryotes, D-serine has been found in invertebrates like earthworms. researchgate.net In plants, D-serine has been shown to influence pollen tube development in Arabidopsis. frontiersin.org

Overview of D-Serine as a Non-Proteinogenic Amino Acid

D-serine is considered a non-proteinogenic amino acid because it is not incorporated into proteins during ribosomal protein synthesis. wikipedia.org Its roles in biological systems are primarily as a signaling molecule. wikipedia.org

In mammals, the most well-characterized function of D-serine is as a neuromodulator in the central nervous system. examine.com It acts as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgnih.gov For the NMDA receptor to be activated, both glutamate (B1630785) and a co-agonist (either D-serine or glycine) must be bound to it. wikipedia.org D-serine is considered the main physiological endogenous co-agonist for synaptic NMDA receptors in many brain regions. frontiersin.org This interaction is crucial for synaptic plasticity, learning, and memory. frontiersin.orgfrontiersin.org

The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase. frontiersin.org This process is known to occur in both neurons and glial cells (astrocytes). nih.govfrontiersin.org The levels of D-serine are tightly regulated through its synthesis, degradation by D-amino acid oxidase, and transport. frontiersin.orgfrontiersin.org

Structure

3D Structure

Properties

CAS No. |

20311-84-6 |

|---|---|

Molecular Formula |

C3H8N2O3 |

Molecular Weight |

120.11 g/mol |

IUPAC Name |

(2R)-2-amino-3-aminooxypropanoic acid |

InChI |

InChI=1S/C3H8N2O3/c4-2(1-8-5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1 |

InChI Key |

SMQMVYPLQGWEGE-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)N)ON |

Canonical SMILES |

C(C(C(=O)O)N)ON |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation of D Serine

Enzymatic Conversion of L-Serine to D-Serine by Serine Racemase (SR)

The primary mechanism for the biosynthesis of D-serine in mammals is the direct enzymatic conversion from its enantiomer, L-serine. ontosight.aiwikipedia.org This reaction is catalyzed by serine racemase (SR), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govresearchgate.net First identified and purified from the rat brain, SR represents the first known example of a mammalian amino acid racemase. nih.govfrontiersin.orgnih.gov The enzyme directly isomerizes L-serine to D-serine, a crucial step in producing this important neuromodulator. wikipedia.orgnih.gov D-serine acts as a potent co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, playing a vital role in excitatory neurotransmission, synaptic plasticity, and memory formation. frontiersin.orgnih.govontosight.ai

Molecular Characteristics of Mammalian Serine Racemase

Mammalian serine racemase is a protein with a molecular mass of approximately 37 kDa. researchgate.net The human enzyme consists of 340 amino acids and is encoded by the SRR gene located on chromosome 17p13. wikipedia.orgnih.gov Structurally, SR belongs to the β-family of PLP-dependent enzymes and typically forms a symmetric dimer. nih.govresearchgate.net However, evidence suggests it can also exist in a dimer-tetramer equilibrium, with the tetrameric form being active in the presence of ATP and divalent cations. nih.govnih.gov

The enzyme's structure includes a large domain and a smaller, more flexible domain. nih.govresearchgate.net The active site is located at the interface of these domains. A key feature of the PLP binding site is a canonical tetraglycine (B1346897) loop (residues G185-G188 in humans) that anchors the 5'-phosphate group of the cofactor. frontiersin.orgnih.gov The binding of a substrate or inhibitor induces a conformational change, a "closing" of the structure, which organizes the active site for catalysis. nih.gov

Cofactor Requirements for SR Activity (Pyridoxal 5'-Phosphate, Divalent Cations, ATP)

The catalytic activity of serine racemase is critically dependent on several cofactors that modulate its function.

Pyridoxal 5'-Phosphate (PLP): As a PLP-dependent enzyme, SR requires this derivative of vitamin B6 for its catalytic activity. nih.govontosight.ai PLP is covalently bound to a specific lysine (B10760008) residue (K56) in the active site, forming an internal aldimine or Schiff base. frontiersin.org During the catalytic cycle, the substrate L-serine displaces the lysine to form an external aldimine, which is central to both racemization and elimination reactions. frontiersin.orgontosight.ai Inhibition of PLP-dependent enzymes with compounds like aminooxyacetic acid abolishes SR activity. nih.gov

Divalent Cations: SR activity is significantly stimulated by the presence of divalent cations. frontiersin.orgnih.gov Studies have shown that magnesium (Mg²⁺), calcium (Ca²⁺), and manganese (Mn²⁺) enhance the enzyme's function. frontiersin.orgnih.gov These cations bind to a specific site distinct from the active and ATP-binding sites, involving residues such as E210 and D216. frontiersin.orgnih.gov The presence of chelating agents like EDTA, which sequester these cations, completely inhibits the enzyme. nih.gov The binding of Ca²⁺, for which SR has a binding constant of 6.2 μM, induces a conformational change that is essential for activity. nih.gov

| Divalent Cation | Observed Effect on SR Activity | Reference Concentration |

|---|---|---|

| Manganese (Mn²⁺) | 153% increase in activity | 10 μM |

| Calcium (Ca²⁺) | 134% increase in activity | 1 mM |

| Magnesium (Mg²⁺) | 112% increase in activity | 10 μM |

ATP: Adenosine triphosphate (ATP) acts as an allosteric modulator of serine racemase, significantly increasing its activity. wikipedia.orgfrontiersin.org ATP binds cooperatively to two symmetric sites at the dimer interface, with apparent dissociation constants ranging from 0.22 to 0.41 mM. nih.govresearchgate.net This binding is thought to stabilize a more active conformation of the enzyme. nih.gov The effect of ATP is synergistic with divalent cations; the Mg²⁺-ATP complex is a particularly potent activator, increasing D-serine production by 5- to 10-fold. nih.govresearchgate.net This linkage between ATP binding and SR activity suggests a mechanism connecting D-serine synthesis to the cell's energy state. nih.govpnas.org

Bifunctional Catalytic Activities of SR: Racemization and Pyruvate (B1213749) Production

Serine racemase is a bifunctional enzyme, meaning it can catalyze two different types of reactions. wikipedia.org

Racemization: The primary and most well-known function of SR is the racemization of L-serine to D-serine. wikipedia.orgfrontiersin.org This process involves the abstraction of the α-proton from the L-serine-PLP intermediate, followed by reprotonation on the opposite face to yield the D-serine-PLP complex. frontiersin.orgnih.gov

α,β-Elimination (Pyruvate Production): In addition to racemization, SR also catalyzes the α,β-elimination of a water molecule from either L-serine or D-serine. nih.govnih.govresearchgate.net This dehydration reaction results in the formation of pyruvate and ammonia (B1221849). nih.govresearchgate.net This pathway is thought to share a common carbanionic intermediate with the racemization reaction. frontiersin.org Under certain in vitro conditions, particularly in the presence of Mg²⁺ and ATP, the elimination reaction is favored, producing as many as three molecules of pyruvate for each molecule of D-serine synthesized. nih.gov This secondary activity may serve to regulate intracellular D-serine levels or contribute to cellular metabolism by producing pyruvate. nih.govresearchgate.net

Cellular and Subcellular Localization of SR Activity

The precise cellular location of D-serine synthesis has been a subject of considerable research and debate, with evidence pointing to roles for both astrocytes and neurons.

Initial studies strongly indicated that serine racemase and D-serine were predominantly localized to glial cells, specifically protoplasmic astrocytes that are in close proximity to synapses. nih.govpnas.orgpnas.orgresearchgate.net Immunohistochemical staining in the cerebral cortex, hippocampus, and cerebellum showed SR and D-serine enriched in astrocytes. pnas.orgresearchgate.net Furthermore, astrocytes are the primary site of de novo L-serine synthesis in the brain, as the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (Phgdh), which catalyzes the first step in this pathway, is almost exclusively found in these cells. jneurosci.orgucl.ac.uknih.gov This suggests that astrocytes are uniquely equipped to provide the necessary L-serine precursor for D-serine synthesis. jneurosci.orgucl.ac.uk In certain pathological conditions, such as Alzheimer's disease or following brain injury, reactive astrocytes have been shown to upregulate SR expression and produce D-serine. nih.govnih.gov

More recent and compelling evidence, often using knockout mice to validate antibody specificity, has challenged the glia-centric view, demonstrating that SR is expressed almost entirely by neurons in the healthy adult forebrain. nih.govnih.gov These studies show prominent SR expression in both glutamatergic and GABAergic neurons, with very little found in astrocytes. nih.govnih.gov Neurons in culture can synthesize D-serine, but this process is dependent on an external supply of L-serine, which is largely provided by neighboring astrocytes. jneurosci.orgnih.govresearchgate.net This has led to a model where L-serine is synthesized in astrocytes, transported to neurons, and then converted to D-serine by neuronal SR. jneurosci.orgnih.gov The D-serine is then released from neurons to modulate synaptic NMDA receptors. nih.govnih.gov While the debate continues, a consensus is emerging that neurons are the principal site of D-serine synthesis under normal physiological conditions, while astrocytes may play a more significant role in pathological states. nih.govnih.gov

Regional Distribution of SR Expression in Neural Tissues

Serine racemase (SR), the enzyme responsible for synthesizing D-serine from L-serine, exhibits a distinct and widespread distribution throughout the central nervous system, with its expression levels varying significantly across different brain regions. nih.govaging-us.com This regional variation is critical as D-serine acts as a primary co-agonist for N-methyl-D-aspartate (NMDA) receptors, which are fundamental to synaptic plasticity, learning, and memory. nih.govpnas.org Consequently, the localization of SR expression directly influences the availability of D-serine and, therefore, the function of glutamatergic neurotransmission in specific neural circuits. aging-us.com

Initial studies suggested that SR was predominantly located in astrocytes, leading to the belief that these glial cells were the main source of D-serine in the brain. nih.govnih.gov However, more recent and conclusive research has demonstrated that SR is primarily expressed in neurons, particularly in forebrain glutamatergic neurons, with a smaller proportion found in GABAergic interneurons. nih.gov

In the forebrain, SR is heavily expressed, and its product, D-serine, is found in high concentrations in corticolimbic regions, mirroring the distribution of NMDA receptors. nih.gov Detailed immunohistochemical studies in the adult mouse and human forebrain have provided a comprehensive map of SR and D-serine distribution.

Cortical Regions: In various cortical areas, including the primary somatosensory barrel field cortex (S1), primary motor cortex (M1), medial prefrontal cortex (mPFC), and primary visual cortex (V1), D-serine is distributed evenly across all cortical layers. nih.gov Studies in rats have shown strong SR staining in pyramidal neurons of the cerebral cortex, particularly in layers IV-VI. researchgate.net A significant reduction in SR expression has been observed in the mPFC of aged rats compared to younger ones, suggesting a potential role for diminished D-serine levels in age-related cognitive decline. nih.govaging-us.com

Hippocampus: The hippocampus, a region crucial for learning and memory, shows a distinct pattern of SR expression. SR immunoreactivity is observed in the pyramidal layers of the CA1-CA3 fields, the subiculum, and the granule cells of the dentate gyrus (DG). nih.govresearchgate.net Specifically, D-serine positive cells are concentrated in the stratum oriens (B10768531) and stratum radiatum of the CA1/CA3 regions and in the hilus and molecular layer of the DG. nih.gov Similar to the prefrontal cortex, all hippocampal subfields (CA1, CA3, and DG) exhibit a significant decrease in SR expression levels in aged rats. nih.govaging-us.com

The following table summarizes the observed regional distribution of Serine Racemase (SR) expression in various neural tissues based on multiple studies.

| Brain Region | Subregion/Layer | SR Expression Level | Cell Type | Reference |

| Cerebral Cortex | Medial Prefrontal Cortex (mPFC) | High | Neurons | aging-us.comnih.gov |

| Primary Somatosensory Cortex (S1) | High | Neurons | nih.gov | |

| Primary Motor Cortex (M1) | High | Neurons | nih.gov | |

| Primary Visual Cortex (V1) | High | Neurons | nih.gov | |

| Layers IV-VI | Strong Staining | Pyramidal Neurons | researchgate.net | |

| Hippocampus | CA1 | High | Pyramidal Neurons | nih.govresearchgate.net |

| CA3 | High | Pyramidal Neurons | nih.govresearchgate.net | |

| Dentate Gyrus (DG) | High | Granule Cells | nih.govresearchgate.net | |

| Subiculum | High | Neurons | researchgate.net | |

| Other Forebrain | Corpus Callosum | Present | Glia | researchgate.net |

This table is generated based on data from rodent and human brain studies.

Protein-Protein Interactions Modulating SR Function (e.g., GRIP, Stargazin, PSD-95)

The enzymatic activity and subcellular localization of serine racemase (SR) are not static but are dynamically regulated through a complex network of protein-protein interactions. These interactions are crucial for fine-tuning D-serine synthesis in response to synaptic activity, thereby modulating NMDA receptor function. Key interacting partners include proteins associated with both AMPA and NMDA receptors, such as Glutamate (B1630785) Receptor Interacting Protein (GRIP), Stargazin, and Postsynaptic Density Protein 95 (PSD-95). pnas.orgfrontiersin.orgnih.gov

Glutamate Receptor Interacting Protein (GRIP): SR has been shown to bind to GRIP, a scaffolding protein that interacts with AMPA receptors. pnas.orgnih.gov This interaction is physiologically significant as it leads to a marked enhancement of SR activity and stimulates the release of D-serine from glial cells. pnas.org The activation is triggered by the stimulation of AMPA receptors, suggesting a mechanism where glutamate release can potentiate its own action on NMDA receptors by increasing the local concentration of the co-agonist D-serine. pnas.orgnih.gov This GRIP-mediated activation of SR has been implicated in processes such as neuronal cell migration during development. pnas.org

Stargazin and PSD-95: SR forms a ternary complex with Stargazin and PSD-95 at the postsynaptic density. nih.govnih.gov Stargazin is a transmembrane AMPA receptor regulatory protein, while PSD-95 is a major scaffolding protein that anchors neurotransmitter receptors and signaling molecules at the synapse. nih.gov

The interaction between these proteins is intricate and serves to couple the activities of AMPA and NMDA receptors:

SR and PSD-95: SR binds to the PDZ3 domain of PSD-95 via its C-terminal PDZ domain ligand. nih.govnih.gov While this interaction is considered relatively weak, it is crucial for localizing SR at the postsynapse. mdpi.com

SR and Stargazin: SR also binds to the C-terminus of Stargazin. This interaction facilitates the localization of SR to the cell membrane but also inhibits its enzymatic activity. nih.govnih.gov

Dynamic Regulation: The activation of AMPA receptors disrupts the SR-Stargazin interaction, leading to the internalization of SR. nih.govnih.gov This disruption derepresses SR activity, resulting in increased D-serine production. nih.gov The newly synthesized D-serine can then facilitate the activation of synaptic NMDA receptors. frontiersin.org

This dynamic shuttling and regulation of SR through its interactions with Stargazin and PSD-95 represent a novel mechanism of synaptic regulation, providing a direct molecular link for cross-talk between AMPA and NMDA receptor signaling pathways. nih.gov Exogenous D-serine application has been found to enhance the interaction between SR and PSD-95, suggesting a positive feedback loop that may contribute to the stability of glutamatergic synapses. frontiersin.org

The table below details the key protein interactions that modulate Serine Racemase (SR) function.

| Interacting Protein | Binding Site on SR | Effect on SR Activity | Functional Consequence | Reference |

| GRIP | Not specified | Enhances activity | Increases D-serine release from glia upon AMPA receptor stimulation | pnas.orgnih.gov |

| Stargazin | C-terminus | Inhibits activity | Facilitates membrane localization; inhibition is relieved by AMPA receptor activation | nih.govnih.gov |

| PSD-95 | C-terminal PDZ ligand | No direct effect alone | Localizes SR to the postsynaptic density, forming a complex with Stargazin | nih.govmdpi.com |

Alternative and Exogenous Sources of D-Serine

Dietary Contributions of D-Amino Acids

The human diet contains measurable quantities of D-amino acids, which originate from various sources. nih.govnih.gov D-amino acids are present in foods that have undergone processing such as heating or alkali treatment, which can induce the racemization of L-amino acids to their D-enantiomers. tandfonline.comnih.govannualreviews.org Fermented foods and beverages are another significant source, where microbial activity contributes to the formation of D-amino acids. tandfonline.comd-aminoacids.com

While L-serine is abundantly found in protein-rich foods like meat, eggs, dairy products, and soy, the direct dietary intake of D-serine is generally low but present. rsc.orgdarwin-nutrition.frnih.gov Foods known to contain various D-amino acids include:

Fermented Products: Cheeses (especially long-aged varieties like Parmigiano Reggiano), yogurt, wine, vinegar, and soy sauce contain notable levels of D-alanine, D-aspartate, and D-glutamate due to microbial fermentation. d-aminoacids.com

Processed Foods: Proteins in milk, meat, and grains can generate D-amino acids when subjected to high temperatures or alkaline conditions during processing. nih.govannualreviews.org

Natural Sources: Low levels of D-amino acids like D-alanine and D-aspartic acid are naturally present in some fruits and vegetables. d-aminoacids.com

Although direct quantification of D-serine in many common foods is not extensively documented, the presence of other D-amino acids in processed and fermented items suggests that small amounts of D-serine are likely consumed through a typical diet. annualreviews.org

Microbial Production by Gut Microbiota

The vast and complex community of microorganisms residing in the human gastrointestinal tract, known as the gut microbiota, is a significant and increasingly recognized source of D-amino acids. tandfonline.comnih.govanr.fr Gut bacteria possess a wide array of enzymes, including amino acid racemases, that are capable of converting L-amino acids into their D-isomers. tandfonline.com

D-amino acids play structural roles in the peptidoglycan of bacterial cell walls and are involved in bacterial competition and growth. tandfonline.com Lysis of bacterial cells releases these D-amino acids into the gut environment, where they can be absorbed by the host. tandfonline.com

Recent studies have specifically highlighted the role of gut microbiota in D-serine production. nih.govkanazawa-u.ac.jp Research in mice has shown that while germ-free mice have undetectable levels of D-serine in their feces, conventional mice exhibit measurable amounts, indicating that the gut microbiota is the main source of fecal D-serine. nih.govnih.gov It has been demonstrated that acute kidney injury can induce changes in the gut microbiota (dysbiosis), leading to altered metabolism of D-amino acids and an increase in D-serine production. nih.govkanazawa-u.ac.jp This microbially-derived D-serine can be absorbed into the bloodstream and transported to other organs, where it may exert physiological effects. kanazawa-u.ac.jp This establishes a clear link between the gut microbiome and systemic D-serine levels, representing an important non-neuronal source of this neuromodulator. nih.govanr.fr

Endogenous Protein Degradation and Racemization During Aging

A non-enzymatic source of D-serine arises from the spontaneous racemization of L-serine residues within proteins, a process that is particularly relevant during aging. nih.govnih.gov Racemization is a chemical modification where an L-amino acid slowly converts to its D-isomer. nih.gov This process is time-dependent and affects long-lived proteins in tissues with slow turnover rates, such as the brain, dentin, and the lens of the eye. nih.govnih.govresearchgate.net

The accumulation of D-serine within proteins can alter their three-dimensional structure, potentially leading to denaturation, loss of function, and the development of age-related diseases. nih.govnih.gov

In the Human Lens: A prominent example is the racemization of serine in α-crystallin, a structural protein in the human lens. The amount of D-serine at specific sites within this protein increases linearly with age, and significantly higher levels are found in cataractous lenses compared to age-matched normal lenses. nih.govnih.gov

In the Brain: The amount of D-serine found in proteins also increases with age in the human brain. nih.gov This age-dependent accumulation is distinct from the enzymatically produced free D-serine pool used for neurotransmission.

The mechanism for serine racemization in proteins is thought to involve the direct abstraction of the alpha-proton from the serine residue, followed by reprotonation, which can result in either the L- or D-configuration. nih.govuow.edu.au While protein degradation is a constant process to eliminate damaged or unneeded proteins, the D-serine released from the breakdown of these aged, racemized proteins could potentially contribute to the free D-amino acid pool in the body. wustl.edu

Metabolic Pathways and Catabolism of D Serine

Oxidative Deamination by D-Amino Acid Oxidase (DAAO/DAO)

D-amino acid oxidase (DAAO) is a flavoenzyme containing flavin adenine (B156593) dinucleotide (FAD) that catalyzes the stereospecific oxidative deamination of D-amino acids. wikipedia.orgfrontiersin.org This process converts the D-amino acid into its corresponding α-keto acid, along with the production of ammonia (B1221849) and hydrogen peroxide. wikipedia.orgpatsnap.com In the context of D-serine, DAAO converts it to hydroxypyruvate. ontosight.ai This enzymatic action is central to regulating D-serine concentrations in the brain and periphery. nih.govportlandpress.com

Human D-amino acid oxidase (hDAAO) exhibits broad substrate specificity, with a preference for neutral, hydrophobic, and slightly polar D-amino acids. nih.gov It is most active towards neutral D-amino acids and shows no activity toward acidic D-amino acids like D-aspartate and D-glutamate. wikipedia.orgnih.gov While D-serine is a key physiological substrate in the brain, hDAAO displays a relatively low catalytic efficiency for it compared to other substrates. nih.gov The enzyme shows a higher preference for aromatic D-amino acids such as D-tyrosine, D-phenylalanine, and D-tryptophan, and demonstrates the highest catalytic efficiency with D-cysteine. nih.gov

The kinetic properties of an enzyme are often described by the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency (kcat/Km). For hDAAO, the apparent Km for D-serine is relatively high, suggesting a lower binding affinity compared to other D-amino acids. nih.gov

| Substrate | kcat (s-1) | Km (mM) | kcat/Km (s-1M-1) |

|---|---|---|---|

| D-Serine | 5.5 | 17 | 320 |

| D-Alanine | 14 | 1.8 | 7800 |

| D-Cysteine | 3.8 | 0.27 | 14100 |

| D-Proline | 14 | 4.6 | 3000 |

| D-Tyrosine | 20 | 1.9 | 10500 |

| D-Phenylalanine | 16 | 1.1 | 14500 |

| D-Tryptophan | 15 | 0.7 | 21400 |

This table is interactive. Click on the headers to sort the data.

Reductive Half-Reaction : The D-amino acid substrate binds to the active site of the FAD-containing holoenzyme. This is followed by the dehydrogenation of the substrate via a direct hydride transfer from the α-carbon of the amino acid to the N(5) atom of the flavin cofactor. frontiersin.orguiuc.edu This reduces the FAD to FADH2 and oxidizes the substrate to an imino acid. uiuc.edu

Oxidative Half-Reaction : The reduced flavin (FADH2) is then reoxidized by molecular oxygen, which acts as the electron acceptor. uiuc.edu This process generates hydrogen peroxide (H2O2). uiuc.edu

Product Release : Finally, the imino acid product is non-enzymatically hydrolyzed in the aqueous environment to yield the corresponding α-keto acid (hydroxypyruvate in the case of D-serine) and ammonia. portlandpress.comuiuc.edu The release of these products from the reoxidized enzyme is considered the rate-limiting step in the catalytic cycle for some DAAOs. nih.gov

The activity of DAAO is not static but is modulated by various endogenous factors, most notably the protein pLG72 (also known as G72). nih.gov The gene encoding pLG72, DAOA (D-amino acid oxidase activator), was initially identified as a schizophrenia susceptibility gene. nih.gov

pLG72 is a primate-specific protein that can physically interact with DAAO. nih.govfrontiersin.org The nature of this interaction and its effect on DAAO activity have been a subject of extensive research, with some studies initially suggesting an activating role, while a larger body of evidence now points towards pLG72 acting as an inhibitor of DAAO. nih.govresearchgate.net The interaction between pLG72 and DAAO can lead to the inactivation of the enzyme and may target it for degradation through the ubiquitin-proteasome system. nih.govfrontiersin.org This modulation is significant as it provides a mechanism for fine-tuning D-serine levels in the brain, which can impact NMDA receptor function. nih.gov Alterations in the expression or function of pLG72 could, therefore, lead to dysregulation of D-serine catabolism, a state implicated in neuropsychiatric disorders. researchgate.net

DAAO is expressed in a wide range of species, from yeast to humans, but is notably absent in plants and bacteria. wikipedia.org In mammals, DAAO expression is not uniform across all tissues. The highest levels of DAAO protein are typically found in the kidney and liver. patsnap.comnih.gov In the kidney, the enzyme is localized in the peroxisomes of proximal tubule cells, where it is thought to play a role in eliminating D-amino acids from dietary or bacterial sources. nih.govnih.gov

In the central nervous system (CNS), DAAO distribution is more specific and often mirrors that of D-serine. nih.gov In rodents and humans, DAAO activity and protein are predominantly detected in the hindbrain, particularly the cerebellum, and to a lesser extent in the brainstem and spinal cord. nih.govnih.govfrontiersin.org Lower levels are found in forebrain regions. nih.gov At a cellular level within the CNS, DAAO is primarily found in glial cells, specifically astrocytes, within microperoxisomes. nih.gov However, evidence also points to a cytosolic form of DAAO in both glial cells and neurons. nih.gov This differential distribution suggests that DAAO's role in regulating D-serine levels is highly localized and region-specific within the brain. nih.gov

Degradation by D-Serine Dehydratase (DSD) in Non-Mammalian Systems

While DAAO is the primary enzyme for D-serine catabolism in mammals, other enzymes can fulfill this role in different organisms. In various non-mammalian systems, such as yeast (Saccharomyces cerevisiae) and the slime mold (Dictyostelium discoideum), D-serine dehydratase (DSD), also known as D-serine ammonia-lyase, is a key enzyme in D-serine degradation. nih.govresearchgate.net

D-serine dehydratase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. researchgate.netnih.gov It catalyzes the β-elimination of D-serine, converting it directly into pyruvate (B1213749) and ammonia. nih.gov

Key enzymatic characteristics include:

Cofactor Requirement : The catalytic activity of DSD is dependent on PLP. nih.gov Some DSDs, like the one from Saccharomyces cerevisiae, also require a metal ion, specifically Zn2+, for their dehydratase activity. researchgate.net

High Specificity and Efficiency : In organisms where both DSD and DAAO are present, such as Dictyostelium discoideum, DSD can be significantly more active in degrading D-serine. nih.gov In one study, DSD was found to be 460-fold more active than DAAO for D-serine degradation, indicating it is the primary enzyme for this function in that organism. nih.gov

Structure : DSD from Escherichia coli is a monomeric enzyme belonging to the fold-type II family of PLP-dependent enzymes. nih.gov

The selective use of DSD in the brain of some species, like chickens, for controlling D-serine concentrations highlights the evolutionary diversity in the metabolic pathways of this important neuromodulator. researchgate.net

Comparative Analysis of DSD and DAAO Activity

The degradation of D-serine is a critical process for maintaining its optimal levels, and two key enzymes are primarily responsible for its catabolism: D-serine dehydratase (DSD) and D-amino acid oxidase (DAAO). While both enzymes break down D-serine, they exhibit distinct characteristics in terms of their distribution, reaction mechanisms, and physiological roles.

DAAO is a flavin adenine dinucleotide (FAD)-containing enzyme that catalyzes the oxidative deamination of D-serine. ontosight.ainih.gov This reaction produces hydroxypyruvate, ammonia, and hydrogen peroxide. ontosight.ai DAAO is predominantly found in mammals, particularly in the brain and kidneys, where it plays a crucial role in regulating D-serine levels. nih.govnih.gov Dysregulation of DAAO activity has been implicated in neurological disorders such as schizophrenia and amyotrophic lateral sclerosis (ALS). ontosight.aifrontiersin.org

In contrast, DSD, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, degrades D-serine to pyruvate and ammonia. nih.gov This enzyme is notably active in certain microorganisms and has also been identified in avian brains. nih.govnih.gov For instance, studies have shown that the chicken brain exclusively exhibits DSD activity for D-serine degradation, whereas the rat brain relies solely on DAAO. nih.gov This suggests that DSD may fulfill a similar physiological role in avian brains as DAAO does in mammalian brains. nih.gov

A comparative study in the slime mold Dictyostelium discoideum revealed that DSD is significantly more active in degrading D-serine than DAAO. nih.gov Enzymatic assays demonstrated that DSD's activity was 460-fold higher than that of DAAO in this organism. nih.gov Furthermore, the primary keto acid produced from D-serine degradation in wild-type D. discoideum was pyruvate, the product of DSD activity, with no detectable formation of hydroxypyruvate, the product of DAAO activity. nih.gov

The following table provides a comparative overview of the key characteristics of DSD and DAAO.

| Feature | D-Serine Dehydratase (DSD) | D-Amino Acid Oxidase (DAAO) |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | Flavin adenine dinucleotide (FAD) |

| Reaction Products | Pyruvate, Ammonia | Hydroxypyruvate, Ammonia, Hydrogen Peroxide |

| Primary Organismal Distribution | Bacteria, Yeast, Avian Brain | Mammals (Brain, Kidney) |

| Substrate Specificity | Specific for D-serine | Broad specificity for neutral D-amino acids |

| Physiological Role | D-serine catabolism in specific organisms | Regulation of D-serine levels in mammals |

Interconnections of D-Serine Metabolism with L-Serine and One-Carbon Metabolism

The metabolic pathways of D-serine are intricately linked with those of L-serine and the essential one-carbon metabolism. These connections are vital for providing the necessary precursors for various cellular processes, including nucleotide and amino acid synthesis.

Serine Hydroxymethyltransferase Pathway Intersections

Serine hydroxymethyltransferase (SHMT) is a key enzyme in one-carbon metabolism that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate. nih.govebi.ac.uk This reaction is a major source of one-carbon units required for the synthesis of purines, thymidylate, and other essential molecules. ebi.ac.uk

Recent research has uncovered a novel function of SHMT, demonstrating its ability to also metabolize D-serine. nih.gov Specifically, both human and E. coli SHMTs have been found to possess a D-serine dehydratase activity, degrading D-serine to pyruvate and ammonia. nih.gov Intriguingly, this D-serine dehydratase activity of SHMT requires the presence of THF, yet SHMT does not utilize D-serine as a substrate in its canonical hydroxymethyltransferase reaction. nih.gov The catalytic efficiency of this D-serine dehydratase activity is lower than its primary hydroxymethyltransferase activity with L-serine. nih.gov Nevertheless, this finding suggests a direct intersection between D-serine catabolism and the central enzyme of one-carbon metabolism.

The synthesis of D-serine from L-serine is catalyzed by serine racemase (SR). researchgate.net The availability of the substrate, L-serine, is therefore a critical factor in D-serine production. L-serine itself is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.gov The metabolic flux through glycolysis, the serine synthesis pathway, and the one-carbon cycle are thus interconnected, influencing the availability of both L-serine and D-serine.

Role in Amino Acid Fluxes and Metabolic Intermediates

The metabolism of D-serine has a significant impact on the intracellular and extracellular concentrations of various amino acids and metabolic intermediates. The transport of D-serine across cell membranes is often coupled with the movement of other small neutral amino acids. For instance, in astrocytes, D-serine uptake is linked to the counter-movement of L-serine. nih.gov The addition of D-serine to astrocyte cultures can lead to a significant efflux of intracellular L-serine, and conversely, physiological concentrations of L-serine can induce the release of preloaded D-serine. nih.gov This hetero-exchange mechanism highlights the dynamic interplay between D- and L-serine fluxes.

Furthermore, recent studies have indicated that D-serine can influence mitochondrial one-carbon metabolism by competing with L-serine for transport into the mitochondria. biorxiv.orgbiorxiv.org By limiting the availability of mitochondrial L-serine, D-serine can suppress the activity of mitochondrial SHMT (SHMT2), leading to reduced production of glycine and formate, key intermediates of one-carbon metabolism. biorxiv.orgbiorxiv.org This suppression of one-carbon flux by D-serine can have significant consequences for cellular proliferation, particularly in cells that are highly dependent on this pathway for nucleotide synthesis. biorxiv.org

The interconnection between serine metabolism and other key metabolic pathways is summarized in the table below.

| Metabolic Pathway | Interconnection with D-Serine Metabolism | Key Enzymes/Transporters | Resulting Metabolic Intermediates |

| One-Carbon Metabolism | D-serine can be degraded by SHMT; D-serine competes with L-serine for mitochondrial transport, affecting one-carbon flux. | Serine Hydroxymethyltransferase (SHMT), Mitochondrial L-serine transporters | Glycine, Formate, 5,10-Methylenetetrahydrofolate |

| L-Serine Metabolism | L-serine is the precursor for D-serine synthesis; D- and L-serine fluxes are coupled via amino acid transporters. | Serine Racemase (SR), Alanine-Serine-Cysteine Transporter (ASCT) | L-serine, D-serine |

| Glycolysis | The glycolytic intermediate 3-phosphoglycerate is a precursor for L-serine synthesis. | 3-Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate, L-serine |

Molecular Interactions and Enzymatic Specificity of O Amino D Serine

Interaction Mechanisms of o-Amino-d-serine with Serine Hydroxymethyltransferase (SHMT)

O-Amino-d-serine (OADS) is a notable inhibitor of Serine Hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. wikipedia.org The interaction between OADS and SHMT has been a subject of detailed biochemical investigation, revealing a multi-step mechanism that ultimately leads to the reversible inhibition of the enzyme. nih.gov

Reversible Noncompetitive Inhibition Characteristics

Studies on sheep liver SHMT have established that o-Amino-d-serine acts as a reversible noncompetitive inhibitor when L-serine is the substrate. nih.govnih.gov The inhibition constant (Ki) for OADS has been determined to be 1.8 µM. nih.gov This noncompetitive nature suggests that OADS does not bind to the same active site as serine but rather to a different site on the enzyme, thereby altering its catalytic efficiency. The reversibility of the inhibition indicates that the enzyme's activity can be restored, for instance, by the addition of pyridoxal (B1214274) 5'-phosphate (PLP), which displaces the inhibitor-derived compound from the enzyme. nih.gov

Spectrophotometric and Circular Dichroism Analyses of Enzyme-Inhibitor Complexes

The interaction between OADS and SHMT has been extensively studied using spectrophotometric and circular dichroism (CD) techniques. nih.gov These analyses have provided insights into the conformational changes and the formation of intermediates during the inhibition process. The initial interaction of OADS with the enzyme leads to a rapid disruption of the internal Schiff base between PLP and a lysine (B10760008) residue in the active site. This is characterized by a swift decrease in absorbance at 425 nm and CD intensity at 430 nm. nih.govnih.gov

Concurrently, a rapid increase in absorbance and CD intensity is observed at 390 nm, which is characteristic of free PLP, indicating its formation as an intermediate in the reaction sequence. nih.gov These initial rapid spectral changes are followed by a much slower, unimolecular step. nih.gov This slow step involves the formation of a stable complex, which has been identified through further spectral and chromatographic analysis.

Identification of Pyridoxal 5'-Phosphate (PLP)-OADS Oxime Formation as an Intermediate

The slow step in the interaction of OADS with SHMT leads to the formation of a PLP-OADS oxime. nih.gov This has been confirmed by its distinct absorbance and fluorescence spectra, as well as its retention time in high-performance liquid chromatography (HPLC). nih.gov The formation of this oxime is a key feature of the inhibitory mechanism. The PLP-OADS oxime can be displaced from the enzyme by the addition of excess PLP, which leads to the restoration of full enzyme activity and confirms the reversible nature of the inhibition. nih.gov The unique aspect of this mechanism is the formation of free PLP as a transient intermediate before the final oxime is formed. nih.gov

D-Serine as a Ligand for N-Methyl-D-Aspartate Receptors (NMDARs)

D-Serine is a crucial co-agonist of N-Methyl-D-Aspartate Receptors (NMDARs), which are ionotropic glutamate (B1630785) receptors vital for synaptic plasticity, learning, and memory. nih.govpnas.orgcambridge.org For NMDARs to become active, they require the binding of both glutamate and a co-agonist, which can be either glycine (B1666218) or D-serine. wikipedia.orgnih.gov

Binding Site on GluN1 Subunits

D-serine binds to the co-agonist site located on the GluN1 subunit of the NMDAR. nih.govnih.gov The binding of D-serine to the bi-lobed ligand-binding domain of the GluN1 subunit induces a conformational change, causing the domain to close around the agonist, which is a critical step in receptor activation. nih.gov Crystallographic studies have detailed the binding pose of D-serine within the closed ligand-binding domain of GluN1. nih.gov The interaction involves the formation of bonds between the carboxyl group of D-serine and specific residues within the binding pocket, including T518 and D732. frontiersin.org

Differential Co-agonist Potency Compared to Glycine

While both D-serine and glycine can act as co-agonists at the GluN1 site, evidence suggests that D-serine is often the more potent and, in many brain regions, the dominant endogenous co-agonist. nih.govpnas.orgnih.gov Studies have shown that D-serine can be more effective than glycine at potentiating NMDAR responses. arvojournals.org For instance, in retinal ganglion cells, exogenously applied D-serine was found to be 10 to 100 times more potent than glycine in enhancing light-evoked responses and responses to NMDA application. arvojournals.org Furthermore, D-serine was more effective in overcoming the competitive block of the co-agonist site by an antagonist. arvojournals.org This heightened sensitivity to D-serine suggests it may be the preferred endogenous co-agonist for synaptic NMDARs in certain areas of the brain. nih.govarvojournals.org

| Parameter | Value | Source |

| o-Amino-d-serine Inhibition of SHMT | ||

| Inhibition Type | Reversible Noncompetitive | nih.govnih.gov |

| Ki (vs. L-serine) | 1.8 µM | nih.gov |

| Spectroscopic Changes upon OADS-SHMT Interaction | ||

| Initial Absorbance Decrease | 425 nm | nih.govnih.gov |

| Initial CD Intensity Decrease | 430 nm | nih.govnih.gov |

| Intermediate (PLP) Absorbance/CD Increase | 390 nm | nih.gov |

| D-Serine at NMDARs | ||

| Binding Subunit | GluN1 | nih.govnih.gov |

| Relative Potency vs. Glycine (Retinal Ganglion Cells) | 10-100x greater | arvojournals.org |

Regulation of NMDAR Activity by Synaptic and Extrasynaptic D-Serine Levels

The activity of NMDA receptors (NMDARs), which are crucial for synaptic plasticity, learning, and memory, is not solely dependent on the neurotransmitter glutamate. It requires the simultaneous binding of a co-agonist to the GluN1 subunit of the receptor. frontiersin.org D-serine is now recognized as the primary endogenous co-agonist at many central synapses. frontiersin.org

The regulation of NMDAR activity is highly compartmentalized, with distinct roles for D-serine and another co-agonist, glycine, based on their location relative to the synapse. A prevailing model suggests that D-serine is the principal co-agonist for synaptic NMDARs , which are typically involved in processes like long-term potentiation (LTP). frontiersin.orgfrontiersin.orguliege.be Conversely, glycine is thought to preferentially gate extrasynaptic NMDARs . frontiersin.orguliege.be This segregation is supported by evidence showing that enzymatic degradation of D-serine specifically impairs synaptic NMDAR function and abolishes LTP, while degradation of glycine primarily affects extrasynaptic NMDAR-mediated currents. frontiersin.org This functional division is thought to arise from the localization of co-agonist transporters and the differential affinity of NMDAR subtypes. frontiersin.orgpnas.org

For o-Amino-d-serine, the introduction of a substituent at the oxygen atom of the D-serine side chain represents a significant structural modification. The hydroxyl group of D-serine is critical for its interaction with the binding pocket of the GluN1 subunit. It is plausible that the addition of a bulky or chemically different group, such as the amino group in o-Amino-d-serine, would sterically hinder or alter the binding affinity for the GluN1 subunit. This could potentially reduce its potency as a co-agonist compared to D-serine. Furthermore, at high concentrations, even D-serine itself can exhibit inhibitory effects by competing with glutamate at the GluN2A subunit, a complex interaction that could be modified in its analogs. nih.govelifesciences.org

Influence of GluN2 Subunits on D-Serine Sensitivity

NMDARs are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits. The specific type of GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) profoundly influences the receptor's pharmacological and biophysical properties, including its sensitivity to co-agonists. frontiersin.orgnih.gov

There is a functional link between GluN2 subunits and co-agonist preference at different receptor locations. Synaptic NMDARs, which are preferentially gated by D-serine, are often enriched with the GluN2A subunit in the mature brain. frontiersin.orgpnas.org Extrasynaptic NMDARs, gated by glycine, are more commonly associated with the GluN2B subunit. frontiersin.orgpnas.org While D-serine can activate all NMDAR subtypes, its potency is allosterically modulated by the identity of the GluN2 subunit. rupress.org Generally, the potency of co-agonists like glycine and D-serine is lowest at GluN1/GluN2A receptors and highest at GluN1/GluN2D receptors. nih.govrupress.org D-serine has also been shown to specifically reduce the synaptic content of GluN2B-containing NMDARs, but not GluN2A-NMDARs, suggesting it can influence receptor trafficking. elifesciences.org

Given the lack of direct experimental data for o-Amino-d-serine, its interaction with different GluN2-containing receptors is unknown. However, structure-activity studies of other D-serine analogs show that modifications to the core structure can introduce subtype selectivity. frontiersin.org For example, certain complex amide derivatives of D-alanine (a close structural relative) exhibit preferences for GluN1/2C-D over GluN1/2A-B subtypes. frontiersin.org It is conceivable that the O-amino substitution could introduce novel interactions within the binding pocket that confer a unique profile of activity or selectivity across different GluN2-containing NMDARs.

Other Receptor and Protein Interactions

Activation of δ2 Glutamate Receptors

The delta-2 (δ2 or GluD2) receptor is an ionotropic glutamate receptor family member predominantly expressed in the Purkinje cells of the cerebellum. au.dk Despite its name, GluD2 does not bind glutamate but has been shown to bind D-serine. au.dknih.gov The binding of D-serine to GluD2 does not typically activate its ion channel. Instead, it induces conformational changes that are critical for its non-ionotropic signaling functions, such as regulating long-term depression (LTD) and synaptic plasticity in the cerebellum. au.dknih.govjneurosci.org In specific contexts, such as when complexed with other proteins like cerebellin (B550033) 1 and neurexin-1β, D-serine binding can lead to the opening of the GluD2 ion channel. researchgate.net

The interaction is highly specific. D-serine binding to the ligand-binding domain induces a conformational change that is thought to diminish the spontaneous channel activity seen in certain mutant forms of the receptor, a mechanism resembling desensitization. jneurosci.org The functional consequences of this binding are dependent on the receptor's intracellular C-terminal domain. au.dk As with NMDARs, the precise orientation and chemical properties of the D-serine molecule are critical for this interaction. No studies on the effect of o-Amino-d-serine at GluD2 receptors are present in the available literature. Modification or replacement of the hydroxyl group would likely alter or abolish the specific interactions required for binding and subsequent conformational changes in the GluD2 receptor.

Modulation of Serine Proteases

While the primary focus of D-serine research is on glutamate receptors, its analogs can interact with other protein classes. A study from 1989 investigated the direct interaction of o-Amino-d-serine (OADS) with the enzyme serine hydroxymethyltransferase (SHMT) , a pyridoxal-phosphate-dependent enzyme involved in amino acid metabolism that belongs to the transferase class of enzymes, not the serine protease family of peptidases. nih.govnih.gov

In this study, o-Amino-d-serine was found to be a reversible, noncompetitive inhibitor of sheep liver SHMT, with a Ki (inhibition constant) of 1.8 µM when serine was the substrate. nih.gov The mechanism of interaction was detailed, involving a rapid initial binding step followed by the formation of a pyridoxal 5'-phosphate-OADS oxime. nih.govnih.gov This finding is significant as it provides a specific, documented molecular target for o-Amino-d-serine, distinct from the canonical glutamate receptor pathway of its parent compound, D-serine. It demonstrates that O-substitution on the D-serine scaffold can produce compounds with unique inhibitory profiles against specific enzymes.

Structure-Activity Relationship (SAR) Studies of D-Serine and its Analogs

The development of agonists, partial agonists, and antagonists for the NMDAR co-agonist site has yielded significant insights into its structural requirements. For agonists derived from D-serine, the α-amino acid group is fundamental for activity, and little substitution is tolerated in its immediate vicinity. nih.gov

The hydroxyl group of the D-serine sidechain is a critical interaction point within the GluN1 binding site, acting as a hydrogen bond donor. Replacing this hydroxyl group is a key strategy for modulating pharmacological activity. One successful approach involved replacing the hydroxyl with an amido group, which preserves the hydrogen-donating function while providing a scaffold for further substitutions. nih.gov This led to a series of 3-acylamino-2-aminopropionic acid derivatives with a wide range of activities, from antagonism to partial agonism, demonstrating that the receptor can accommodate lipophilic substituents if they are appropriately spaced from the core amino acid structure. nih.gov

The table below summarizes the activity of D-serine and some of its analogs at different recombinant NMDA receptor subtypes, illustrating key SAR principles.

| Compound | Receptor Subtype | EC₅₀ (µM) | Max Response (% of Glycine) |

| D-Serine | GluN1/GluN2A | 0.9 | ~100% |

| GluN1/GluN2B | 0.6 | ~100% | |

| GluN1/GluN2C | 0.4 | ~100% | |

| GluN1/GluN2D | 0.2 | ~100% | |

| D-Alanine | GluN1/GluN2A | 7.3 | ~100% |

| (R)-ACPC | GluN1/GluN2A | 0.17 | ~100% |

| HA-966 | GluN1/GluN2A | 13 | 45% (Partial Agonist) |

EC₅₀ (Half-maximal effective concentration) is a measure of potency. Data are representative values from scientific literature.

o-Amino-d-serine fits into the class of O-substituted analogs. Its properties at the NMDA receptor are not publicly documented, but based on the established SAR, the substitution of the hydroxyl group with an aminooxy moiety (-O-NH₂) would be expected to significantly alter its interaction with the GluN1 binding site, potentially reducing its potency or converting it into a partial agonist or antagonist.

Mechanistic Investigations of D-Amino Acid Transport Across Biological Membranes

The concentration of D-serine in the synaptic cleft is tightly regulated by specific amino acid transporters, which are responsible for its uptake and release from neurons and glial cells. frontiersin.org The primary transporters implicated in D-serine transport belong to the Alanine-Serine-Cysteine Transporter (ASCT) family, namely ASCT1 (SLC1A4) and ASCT2 (SLC1A5), and the asc-1 transporter (SLC7A10). nih.govsolvobiotech.comsolvobiotech.com

ASCT1 and ASCT2 : These are Na⁺-dependent transporters. nih.govsolvobiotech.com ASCT1 is widely expressed in the brain and transports small neutral amino acids, including both L- and D-serine. solvobiotech.com ASCT2 also transports D-serine and is found in retinal Müller cells and astrocytes. nih.govsolvobiotech.com The substrate specificity of these transporters is distinct; for instance, ASCT2 transports glutamine with high affinity, whereas ASCT1 does not. nih.gov

asc-1 : This is a Na⁺-independent transporter that functions as an exchanger for neutral L- and D-amino acids. frontiersin.org It is suggested to be involved in the release of D-serine from neurons. frontiersin.org

The transport of amino acids via these systems is highly specific to the size, charge, and structure of the substrate. Large or bulky side chains are generally not well-tolerated. The addition of the amino group at the oxygen position in o-Amino-d-serine results in a bulkier side chain compared to D-serine. It is therefore likely that o-Amino-d-serine is a poor substrate for these transporters. It might act as an inhibitor, but its transport kinetics have not been reported.

Role of ASC Transporters (e.g., ASCT1, ASCT2, Asc-1)

The transport of D-serine across cellular membranes is a critical process for regulating its concentration in the central nervous system, where it acts as a primary co-agonist for N-methyl-D-aspartate (NMDA) receptors. elifesciences.orgelifesciences.orgsolvobiotech.com This regulation is mediated by several amino acid transporters, including members of the Alanine-Serine-Cysteine (ASC) transporter family. elifesciences.orgjneurosci.org These transporters exhibit distinct characteristics in terms of their location, substrate specificity, and primary direction of transport, collectively ensuring the precise control of synaptic D-serine levels. The key transporters involved are ASCT1 (SLC1A4), ASCT2 (SLC1A5), and Asc-1 (SLC7A10). elifesciences.orgelifesciences.orgjneurosci.org

ASCT1 (SLC1A4)

ASCT1, a sodium-dependent amino acid transporter, is a pivotal regulator of D-serine metabolism in the brain. pnas.org It is predominantly expressed in glial cells, particularly astrocytes, and functions as a major system for D-serine uptake from the synaptic space. solvobiotech.compnas.org Studies using ASCT1 knockout (KO) mice have demonstrated its physiological importance, as these mice exhibit significantly lower brain levels of D-serine. pnas.org

ASCT1 operates as an antiporter, or exchanger, meaning it transports one amino acid into the cell while moving another out. pnas.org It facilitates the uptake of D-serine, L-alanine, and L-threonine into astrocytes. pnas.org Concurrently, it can export L-serine via heteroexchange. pnas.org This process is a key component of the "serine shuttle," where astrocytes supply neurons with L-serine, the essential precursor for the synthesis of D-serine by the enzyme serine racemase. pnas.org The D-serine produced by neurons may then be released and subsequently taken up by astrocytic ASCT1, completing the cycle. pnas.org Research has shown that even in the presence of other substrates at typical extracellular concentrations, ASCT1 continues to transport D-serine effectively. pnas.org The compound trans-4-hydroxy-l-proline has been identified as a selective substrate that inhibits ASCT1-mediated transport without affecting ASCT2 or Asc-1. pnas.org In cultured astrocytes from ASCT1-KO mice, the transport of both D-serine and L-serine is diminished by 80–90%. pnas.org

ASCT2 (SLC1A5)

ASCT2 is another sodium-dependent transporter that mediates D-serine transport. elifesciences.orgelifesciences.orgpnas.org It is known for its broader substrate selectivity compared to ASCT1, notably transporting glutamine in addition to other small neutral amino acids. pnas.orgsolvobiotech.com While ASCT2 is found in cultured astrocytes, studies indicate that its expression is minimal or absent in astrocytes within the intact brain. pnas.orgmdpi.com

In experimental systems like transfected HEK293 cells, ASCT2 has been identified as the primary transporter responsible for D-serine uptake. elifesciences.orgelifesciences.org Interestingly, high concentrations of D-serine were found to inhibit the growth of HEK293 cells in a manner dependent on ASCT2-mediated transport; this effect was lessened when ASCT2 was knocked down. elifesciences.orgelifesciences.org ASCT2 functions as an antiporter, exchanging the influx of one amino acid for the efflux of another. elifesciences.org Its activity can be distinguished from ASCT1 by its higher affinity for L-glutamine as an inhibitor. plos.org Although both ASCT1 and ASCT2 transport D-serine, their distinct expression patterns and substrate preferences suggest they play different physiological roles. pnas.orgplos.org

Asc-1 (SLC7A10)

The Asc-1 transporter is fundamentally different from ASCT1 and ASCT2 as it is sodium-independent. jneurosci.orguniprot.org It is found almost exclusively in neurons and displays a high affinity for D-serine and glycine. jneurosci.orgoup.comresearchgate.net Asc-1 can operate bidirectionally as an antiporter, exchanging small neutral amino acids, but it can also function via facilitated diffusion. uniprot.orgoup.com

Research Findings on D-serine Transporters

| Feature | ASCT1 (SLC1A4) | ASCT2 (SLC1A5) | Asc-1 (SLC7A10) |

|---|---|---|---|

| Gene Family | Solute Carrier Family 1 (SLC1) | Solute Carrier Family 1 (SLC1) | Solute Carrier Family 7 (SLC7) |

| Sodium Dependency | Dependent | Dependent | Independent |

| Primary Location | Astrocytes (in vivo) solvobiotech.compnas.org | Cultured astrocytes, various peripheral tissues, low/absent in brain astrocytes (in vivo) pnas.orgmdpi.com | Neurons jneurosci.orgmdpi.com |

| Primary Function for D-Serine | Uptake from synapse pnas.org | Uptake (primarily in experimental systems/periphery) elifesciences.orgelifesciences.org | Tonic release into synapse oup.comnih.gov |

| Affinity for D-Serine | Lower affinity jneurosci.org | Lower affinity jneurosci.org | High affinity jneurosci.orgoup.com |

| Mode of Transport | Hetero-exchange pnas.org | Hetero-exchange elifesciences.org | Hetero-exchange and facilitated diffusion oup.com |

| Key Substrates / Inhibitors | Substrates: L-alanine, L-threonine, L-serine. Selective inhibition by trans-4-hydroxy-l-proline. pnas.org | Substrates: L-glutamine, other small neutral amino acids. Higher sensitivity to L-glutamine inhibition. pnas.orgplos.org | Substrates: Glycine, L-serine, L-alanine. Enhanced by d-isoleucine. jneurosci.orgoup.com |

| Role in Serine Shuttle | Key component: exports L-serine to neurons for D-serine synthesis. pnas.org | Not considered a primary component in vivo. pnas.org | Releases neuronally-synthesized D-serine. oup.com |

Biological and Physiological Roles of D Serine

Neuromodulation in the Central Nervous System

D-serine is a key signaling molecule within the mammalian central nervous system (CNS), where it is utilized by both neurons and astroglia. frontiersin.org It is recognized as a primary physiological endogenous co-agonist for synaptic N-methyl-D-aspartate (NMDA) receptors, which are vital for excitatory neurotransmission. frontiersin.orgnih.gov

Role in Excitatory Neurotransmission

D-serine plays a fundamental role as a co-agonist at the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors. frontiersin.orgnih.govnih.gov For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, which can be either D-serine or glycine (B1666218). nih.govpnas.org D-serine binds with high affinity to the co-agonist site on the GluN1 subunit of the NMDA receptor, and in conjunction with glutamate binding to the GluN2 subunit, it facilitates the opening of the receptor's ion channel. nih.govcore.ac.uknih.gov

Numerous studies have indicated that D-serine, rather than glycine, is the principal endogenous co-agonist for synaptic NMDA receptors in many brain regions. nih.govpnas.org The selective degradation of D-serine has been shown to significantly reduce NMDA neurotransmission. elsevier.com Research on organotypic hippocampal slices has demonstrated that D-serine is the dominant co-agonist for NMDA receptor-mediated neurotoxicity, mediating virtually all cell death elicited by NMDA in this model. jneurosci.org The source of D-serine for neuromodulation is thought to be from activity-dependent release from both neurons and astrocytes. frontiersin.org

Key Findings on D-Serine's Role in Excitatory Neurotransmission

| Finding | Primary Function | Supporting Evidence | References |

|---|---|---|---|

| NMDA Receptor Co-agonist | Facilitates excitatory neurotransmission by binding to the GluN1 subunit of the NMDA receptor, enabling its activation by glutamate. | Studies show D-serine is a potent agonist at the glycine site of the NMDA receptor. | nih.govfrontiersin.orgnih.govwikipedia.org |

| Dominant Co-agonist | Considered the primary endogenous co-agonist for synaptic NMDA receptors in many brain areas over glycine. | Enzymatic degradation of D-serine, but not glycine, markedly reduces NMDA-mediated currents. | pnas.orgelsevier.comjneurosci.org |

| Source of D-Serine | Released in an activity-dependent manner from both neurons and glial cells (astrocytes). | Serine racemase, the enzyme that synthesizes D-serine, is found in both cell types. | frontiersin.orgnih.gov |

Contribution to Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. D-serine is essential for NMDA receptor-dependent forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). frontiersin.orgfrontiersin.orgcambridge.org

LTP, a persistent strengthening of synapses, is critically dependent on the activation of NMDA receptors. nih.gov Astrocytes play a key role in LTP by providing the extracellular D-serine necessary to facilitate NMDA receptor activation. pnas.org Studies have shown that clamping the internal calcium in individual astrocytes blocks LTP induction at nearby synapses, a blockade that can be reversed by the application of exogenous D-serine. nih.gov This indicates that the Ca2+-dependent release of D-serine from astrocytes is a controlling factor for NMDAR-dependent plasticity. nih.gov Furthermore, exogenous D-serine has been shown to ameliorate impairments in hippocampal synaptic plasticity in mouse models of anti-NMDAR encephalitis. mdpi.com

D-serine is also implicated in LTD, a long-lasting reduction in synaptic efficacy. oup.com The release of D-serine appears to be activity-dependent, with different levels of release potentially contributing to the induction of either LTP or LTD. oup.com

Research Highlights: D-Serine and Synaptic Plasticity

| Study Focus | Key Observation | Implication | References |

|---|---|---|---|

| Astrocyte Role in LTP | LTP induction in hippocampal neurons requires the presence of astrocytes or supplemental D-serine. | Astrocytes provide the necessary D-serine for NMDA receptor activation during LTP. | pnas.org |

| Calcium-Dependent Release | Blocking calcium signaling in a single astrocyte prevents LTP at nearby synapses; this is rescued by adding D-serine. | Astrocyte calcium signaling triggers D-serine release, which is essential for synaptic plasticity. | nih.gov |

| Role in LTD | D-serine is involved in the induction of NMDAR-dependent long-term depression. | The concentration of D-serine can bidirectionally modulate synaptic strength. | oup.com |

| Therapeutic Potential | Exogenous D-serine improved hippocampal LTP in a mouse model of anti-NMDAR encephalitis. | D-serine supplementation may be a viable strategy to restore synaptic plasticity in certain neurological conditions. | mdpi.com |

Impact on Neural Development and Function

D-serine plays a significant role during brain development, with its levels increasing in the mammalian brain during the early postnatal period. nih.govnih.gov This developmental regulation suggests its involvement in the formation and refinement of neural circuits. nih.gov

One of the key roles of D-serine in development is in neuronal migration. nih.gov For instance, D-serine released from Bergmann glia has been shown to enhance the migration of granule cell cerebellar neurons. elsevier.com Beyond migration, D-serine is crucial for the proper development of dendritic structures. A conditional deletion of the D-serine synthesizing enzyme, serine racemase, in neurons leads to reduced dendritic arborization and spine density in cortical pyramidal neurons. frontiersin.org These findings underscore the importance of D-serine in establishing the complex architecture of the brain. frontiersin.org

Functions in Peripheral Tissues and Organs

While extensively studied in the CNS, D-serine and NMDA receptors are also present in various peripheral tissues and organs, where they modulate physiological processes. nih.gov D-serine has been detected in the heart, pancreas, spleen, liver, kidney, lungs, and muscles. researchgate.net

Renal Physiology and Excretion Dynamics

The kidneys play a central role in regulating the body's D-serine levels. nih.gov D-serine is cleared almost exclusively by the kidney. frontiersin.org The blood level of D-serine has been found to be a reliable indicator of kidney function, correlating well with the glomerular filtration rate (GFR). nih.govresearchgate.net This correlation is comparable to that of conventional kidney markers. nih.gov

The kidney handles amino acids with chiral selectivity, and the reabsorption of D-serine is much less efficient than that of L-serine. researchgate.netphysiology.org D-serine reabsorption occurs in the pars recta (the straight part) of the proximal tubule, which is also where it is metabolized by the enzyme D-amino acid oxidase (DAAO). physiology.org This colocalization of reabsorption and metabolism makes the pars recta a key site for processing D-amino acids. physiology.org In cases of chronic kidney disease (CKD), the reabsorption of D-serine is sensitive to the disease state, and the combination of blood and urinary D-serine levels can help distinguish CKD from non-CKD conditions. nih.gov Furthermore, D-serine itself can act as an effector in the kidney, promoting cellular proliferation of tubular cells and inducing kidney remodeling as a compensatory response to a loss of kidney mass. nih.gov

Presence and Potential Roles in Cartilage, Bones, Liver, and Enteric Nervous System

Cartilage and Bones: Serine racemase, the enzyme that synthesizes D-serine from L-serine, is functionally expressed by chondrocytes in cartilage and by bone-forming osteoblasts. nih.govresearchgate.net D-serine released by osteoblasts appears to play a regulatory role in bone remodeling by negatively regulating osteoclastogenesis, the process of bone resorption. nih.gov Sustained exposure to D-serine inhibits the differentiation and maturation of osteoclasts. nih.govresearchgate.net In contrast, L-serine promotes osteoclast differentiation, an effect that is inhibited by D-serine. nih.gov This suggests a pivotal role for D-serine in maintaining bone homeostasis. nih.govmdpi.comnih.gov

Liver: D-amino acid oxidase (DAAO), the enzyme that degrades D-serine, is present in the liver, which may contribute to D-serine metabolism. frontiersin.org Studies have also detected D-serine in the liver tissue of mice. nih.gov

Enteric Nervous System: The enteric nervous system (ENS), which governs the function of the gastrointestinal tract, also utilizes D-serine signaling. D-serine is produced by serine racemase expressed in enteric neurons. nih.gov It acts as an excitatory neurotransmitter in the ENS by directly gating non-conventional GluN1-GluN3 NMDA receptors, independent of the typical GluN1-GluN2 receptors found in the brain. nih.gov This signaling pathway is involved in coordinating gut motility, as demonstrated by the fact that genetic loss of serine racemase impairs gut transit in mice. nih.gov

Microbial Physiology and Inter-Kingdom Interactions

D-serine, an isomer of the more common L-serine, plays a significant and multifaceted role in the physiology of various microorganisms and mediates complex interactions between microbes and their hosts. Its presence in specific host niches acts as a critical environmental cue, influencing bacterial processes from structural integrity to virulence and community behavior.

Integration into Bacterial Cell Wall Peptidoglycan

The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), which provides shape and protection against osmotic stress. nih.gov This polymer consists of glycan strands cross-linked by short peptides, which characteristically contain D-amino acids, most commonly D-alanine and D-glutamic acid. nih.govresearchgate.netfrontiersin.org The presence of these D-amino acids protects the cell wall from degradation by most proteases, which are specific to L-amino acids. frontiersin.org

Recent findings have revealed that bacteria can incorporate non-canonical D-amino acids (NCDAAs), including D-serine, into their peptidoglycan. nih.gov This incorporation is not random but a regulated process that allows bacteria to adapt to environmental changes. researchgate.net In some vancomycin-resistant enterococci, for instance, resistance is achieved by altering the terminus of the peptidoglycan precursor from D-alanine-D-alanine to D-alanine-D-serine. nih.govnih.gov This change reduces the binding affinity of vancomycin, rendering the antibiotic ineffective. The synthesis of D-serine for this purpose is catalyzed by a specific serine racemase, VanT. nih.gov This strategic modification of the cell wall highlights a direct role for D-serine in bacterial defense mechanisms against antibiotics.

| Bacterium | Role of D-Serine in Peptidoglycan | Significance |

| Vancomycin-Resistant Enterococci | Replaces the terminal D-alanine in the D-Ala-D-Ala peptidoglycan precursor, forming D-Ala-D-Ser. nih.govnih.gov | Confers resistance to the glycopeptide antibiotic vancomycin. nih.govnih.gov |

| General Bacteria | Can be incorporated as a non-canonical D-amino acid (NCDAA). nih.gov | Modulates cell wall composition, quantity, and strength in response to environmental cues. researchgate.net |

Regulation of Bacterial Growth and Biofilm Formation

D-serine can significantly influence bacterial growth and the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix. However, its effect is highly dependent on the bacterial species and its metabolic capabilities.

For some bacteria, such as uropathogenic Escherichia coli (UPEC), D-serine can serve as a carbon and energy source, supporting growth. asm.orgresearchgate.net In contrast, for bacteria that cannot metabolize it, such as enterohemorrhagic E. coli (EHEC), D-serine can be bacteriostatic or toxic, likely by interfering with pantothenic acid synthesis. asm.orgresearchgate.net

Regarding biofilm formation, studies have shown that D-serine can act as an inhibitor. In methicillin-resistant Staphylococcus aureus (MRSA), D-serine was found to reduce the bacterium's ability to attach to surfaces and form biofilms without affecting its proliferation. nih.gov This inhibition is achieved by downregulating the expression of genes associated with attachment and biofilm formation, such as AgrA, SarS, and IcaA. nih.gov Similar inhibitory effects on attachment have been observed in E. coli. nih.gov In Bacillus subtilis, serine starvation, rather than its presence, acts as a signal to trigger biofilm formation. nih.gov

| Bacterium | Effect of D-Serine | Mechanism |

| Staphylococcus aureus (MRSA) | Inhibits attachment and biofilm formation. nih.gov | Reduces expression of genes like AgrA, SarS, IcaA, DltD, and SdrD. nih.gov |

| Escherichia coli | Reduces attachment ability. nih.gov | Not specified. |

| Bacillus subtilis | Serine starvation triggers biofilm formation. nih.gov | Acts as a proxy for nutrient limitation, leading to decreased translation of the biofilm repressor SinR. nih.gov |

Modulation of Bacterial Virulence Factors

D-serine acts as a potent environmental signal that bacteria use to modulate the expression of virulence factors, often in a manner that is specific to their pathogenic lifestyle. The host produces D-serine, and its varying concentrations in different body sites can inform pathogens whether they are in a suitable niche for colonization. nih.govnih.gov